AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N4O9/c1-16(2)24(33-26(38)21(31-18(4)34)14-19-10-12-20(35)13-11-19)27(39)30-17(3)25(37)32-22(28(40-8)41-9)15-23(36)42-29(5,6)7/h10-13,16-17,21-22,24,28,35H,14-15H2,1-9H3,(H,30,39)(H,31,34)(H,32,37)(H,33,38)/t17-,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQDJYPWERONJL-RTRGAHGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with a hydroxymethylbenzamide (HMBA)-derivatized resin, chosen for its compatibility with acid-labile linkers. NovaSyn® TG and Rink amide resins are preferred for aldehyde-generation strategies due to their stability during Fmoc deprotection. Pre-loading with Thr-Gly dipeptide spacers enhances steric accessibility for subsequent couplings.
Coupling Reagents and Efficiency
Double coupling protocols using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with N,N-diisopropylethylamine (DIPEA) achieve >99% stepwise yields. Asp(otBu) incorporation requires meticulous monitoring to prevent aspartimide formation, mitigated by 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) additives.
Aldehyde Masking and Deprotection Strategies
Dimethyl Acetal Protection
The aldehyde group is introduced as a dimethyl acetal via:
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Pre-formed aldehyde masking : Coupling Fmoc-Asp(otBu)-aldehyde-dimethyl acetal directly to the resin.
-
Post-assembly acetalization : Treating a peptide-alcohol intermediate with trimethyl orthoformate (TMOF) and catalytic HCl in methanol.
Table 1: Comparative Efficiency of Aldehyde Masking Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Pre-formed aldehyde | 85 | 90 | Limited commercial availability |
| Post-assembly acetal | 72 | 88 | Competing over-oxidation |
Key Synthesis Routes
Method 1: Oxidation of Peptide Alcohols
Peptide alcohols (e.g., H-Tyr-Val-Ala-Asp(otBu)-OH) are oxidized to aldehydes using Dess-Martin periodinane (DMP) or Swern conditions.
Procedure :
Method 2: Reduction of Weinreb Amides
Weinreb amide resins enable direct aldehyde generation via LiAlH4 reduction.
Procedure :
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Load Fmoc-Asp(otBu)-Weinreb amide onto HMBA resin.
-
Assemble Tyr-Val-Ala sequence using HATU/DIPEA.
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Reduce with 1 M LiAlH4 in THF at 0°C for 40 min.
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Quench with KHSO4, extract with DCM, and precipitate with cold ether.
Critical Notes :
Method 3: O-Acyl Isopeptide Approach
Sohma et al.’s method avoids aggregation-prone intermediates:
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Synthesize H-Ser-Gly-Oacyl-Asp(otBu)-Tyr-Val-Ala-resin via Fmoc-SPPS.
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Cleave with TFA/TIPS/phenol/water (88:2:5:5).
-
Rearrange O-acyl isopeptide to native form using Tris-acetate buffer (pH 8.5).
Advantages :
Challenges and Optimization
Aspartimide Formation
Asp-OtBu residues undergo cyclization to aspartimide under basic conditions (e.g., piperidine deprotection). Mitigation strategies include:
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Composition:
- Name: AC-Tyr-Val-Ala-Asp(otbu)-aldehyde-dimethyl acetal
- CAS Number: 147395-39-9
- Molecular Weight: 492.52 g/mol
- Formula: C23H32N4O8
The compound consists of a sequence of four amino acids: tyrosine (Tyr) , valine (Val) , alanine (Ala) , and aspartic acid (Asp) , with specific protective groups including tert-butyl (otbu) and functional modifications such as aldehyde and dimethyl acetal groups. The synthesis typically involves solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added while protecting the side chains to prevent undesired reactions.
Scientific Research Applications
This compound has diverse applications across various scientific domains:
Biochemical Research
- Enzyme Inhibition: The compound acts as an inhibitor for caspase-1, which plays a crucial role in apoptosis and inflammation. By inhibiting this enzyme, it can potentially reduce cell death and inflammatory responses .
| Application | Description |
|---|---|
| Enzyme Inhibition | Inhibits caspase-1 to reduce apoptosis and inflammation |
| Protein Interaction Studies | Investigates interactions between proteins and peptides |
Medicinal Chemistry
- Therapeutic Potential: Due to its ability to inhibit caspases, it is being explored for therapeutic applications in neuroprotection and treatment of inflammatory diseases .
Chemical Biology
- Model Compound for Peptide Synthesis: It serves as a model compound for studying peptide synthesis techniques and modifications, aiding in the development of new synthetic methodologies .
Industrial Applications
- Biochemical Assays Development: Utilized in creating diagnostic tools and assays that require specific enzyme inhibition profiles .
Study 1: Inhibition of Caspase Activity
A study demonstrated that this compound effectively inhibits caspase-1 activity in vitro, leading to reduced apoptosis in neuronal cells exposed to inflammatory stimuli. This suggests its potential use in neuroprotective therapies.
Study 2: Peptide Synthesis Optimization
Research focused on optimizing the solid-phase synthesis of this compound revealed improved yields when using specific coupling reagents and conditions. This optimization is crucial for scaling up production for therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as caspase-1, by binding to their active sites and preventing substrate interaction. This inhibition can reduce apoptosis and inflammation, making it useful in neuroprotection and other therapeutic areas.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Biological Activity
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is a synthetic peptide compound that has garnered interest in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its synthesis, mechanism of action, and biological implications, supported by relevant data and case studies.
Compound Overview
Chemical Structure:
- Name: this compound
- CAS Number: 147395-39-9
- Composition: The compound consists of a sequence of four amino acids: tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp), with specific protective groups including tert-butyl (otbu) and functional modifications such as aldehyde and dimethyl acetal groups.
Synthesis:
The synthesis involves solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added while protecting the side chains to prevent undesired reactions. After the peptide chain is constructed, the protective groups are removed, followed by the introduction of aldehyde and dimethyl acetal functionalities through specific chemical reactions.
Biological Activity
Mechanism of Action:
this compound primarily functions as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, notably caspases, which are crucial in apoptosis (programmed cell death). By inhibiting these enzymes, the compound can potentially reduce apoptosis and inflammation, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases.
Enzyme Inhibition Studies:
Research indicates that this compound effectively inhibits caspase activity. For instance, it has been shown to interact with caspase-1, thereby influencing pathways related to inflammatory responses and cell survival .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure Type | Enzyme Target | Biological Activity |
|---|---|---|---|
| This compound | Synthetic peptide | Caspase-1 | Inhibitor; reduces apoptosis |
| AC-Tyr-val-ala-asp-chloromethyl ketone | Synthetic peptide | Caspase family | Inhibitor; similar mechanism |
| AC-Tyr-val-ala-asp-aldehyde | Related compound with simpler structure | Caspase family | Inhibitor; reduced specificity |
Case Studies
-
Neuroprotection Research:
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent. -
Inflammation Studies:
In another study focused on inflammatory responses, the compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was attributed to the blockade of caspase activity, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Q. What comparative studies validate the acetal group’s superiority over other protecting groups in peptide-based drug design?
- Methodological Answer : Design a series of peptides with alternative protecting groups (e.g., tert-butyl esters, benzyl groups) and compare their stability, solubility, and reactivity in target environments (e.g., serum assays). Use SPR (surface plasmon resonance) or fluorescence polarization to assess binding affinity changes. The acetal group’s orthogonality and mild deprotection conditions (e.g., dilute HCl) often make it preferable for acid-sensitive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
